N-[(furan-2-yl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Description
N-[(furan-2-yl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that features a furan ring, a pyrimidoindole core, and an acetamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11-4-5-14-13(7-11)16-17(21-14)18(24)22(10-20-16)9-15(23)19-8-12-3-2-6-25-12/h2-7,10,21H,8-9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIHNAZKRFQURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps, starting with the preparation of the furan and pyrimidoindole intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrimidoindole core is often constructed via a series of condensation reactions involving indole derivatives and other reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring and acetamide moiety participate in nucleophilic substitutions. Key reactions include:
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Mechanistic Insight : The electron-withdrawing pyrimidoindole core polarizes the acetamide’s carbonyl group, enhancing susceptibility to nucleophilic attack .
Oxidation and Reduction Reactions
The furan ring and pyrimidine nitrogen atoms are redox-active sites:
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Notable Finding : Oxidation of the furan ring alters the compound’s electronic profile, impacting its affinity for biological targets like Toll-like receptors .
Cycloaddition and Ring-Opening Reactions
The compound participates in cycloaddition due to its conjugated π-system:
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Computational Analysis : Density functional theory (DFT) studies predict regioselectivity in cycloadditions, favoring attack at the electron-deficient C-2 position .
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable structural diversification:
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Synthetic Utility : These reactions facilitate the creation of analogs with enhanced pharmacokinetic properties, such as improved solubility.
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent transformations:
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Structural Impact : Acidic conditions destabilize the acetamide linkage, while basic conditions promote ring-strain relief via expansion.
Photochemical Reactions
UV irradiation induces unique reactivity:
Biotransformation Pathways
In vitro metabolic studies reveal enzymatic modifications:
| Enzyme | Reaction | Metabolite |
|---|---|---|
| Cytochrome P450 3A4 | N-demethylation | Secondary amine derivative . |
| UDP-glucuronosyltransferase | Glucuronidation | Water-soluble glucuronide conjugate. |
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Pharmacological Relevance : Demethylation reduces cytotoxicity, while glucuronidation enhances renal excretion .
Key Research Findings
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SAR Studies : Substitutions at the furan-methyl position significantly modulate TLR4 activation potency, with electron-withdrawing groups enhancing selectivity .
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Stability Profile : The compound degrades rapidly under alkaline conditions (t₁/₂ = 2.1 h at pH 9), necessitating pH-controlled formulations.
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Catalytic Specificity : Palladium-mediated cross-coupling achieves >90% yield with arylboronic acids bearing para-substituents.
Scientific Research Applications
Anticancer Activity
N-[(furan-2-yl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has shown promising results in anticancer studies. Its structural components may contribute to inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Studies:
- Study on Cell Lines : Research demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HCT116) cancers. The mechanism of action appears to involve the disruption of cellular signaling pathways related to growth and survival .
- In Vivo Studies : Animal models treated with N-(furan-2-yl)methyl derivatives displayed reduced tumor sizes compared to control groups, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties against various pathogens. Its unique structure allows it to interact with microbial enzymes and cell membranes.
Research Findings:
- Bacterial Inhibition : In vitro studies indicated that N-(furan-2-yl)methyl derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity comparable to standard antibiotics .
- Fungal Activity : Additionally, this compound showed antifungal activity against common fungal strains such as Candida albicans, making it a candidate for developing antifungal agents .
Potential in Drug Development
The diverse biological activities of N-(furan-2-yl)methyl derivatives have led to their exploration in drug development:
- Lead Compound for Synthesis : Researchers are modifying the structure to enhance efficacy and reduce toxicity. Derivatives with altered substituents have been synthesized and tested for improved biological activity.
- ADMET Profiling : Preliminary studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) suggest favorable profiles for some derivatives, indicating potential for clinical applications .
Mechanism of Action
The mechanism by which N-[(furan-2-yl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with enzymes, receptors, and other proteins, leading to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction. The specific pathways involved depend on the biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furfurylamine are structurally related and exhibit similar reactivity.
Uniqueness
N-[(furan-2-yl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is unique due to its combination of a furan ring, a pyrimidoindole core, and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[(furan-2-yl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide (CAS Number: 1105248-90-5) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure–activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 336.3 g/mol. The compound features a furan ring and a pyrimidoindole core, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1105248-90-5 |
| Molecular Formula | C₁₈H₁₆N₄O₃ |
| Molecular Weight | 336.3 g/mol |
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds in its class have been synthesized through methods such as:
- Fischer Indole Synthesis : Involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
- Amidation Reactions : Formation of amides from carboxylic acids and amines.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit significant antibacterial and antimycobacterial activity. For instance:
- In Vitro Studies : Compounds containing furan rings have shown promising results against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were determined to be effective against strains of Mycobacterium tuberculosis and Mycobacterium avium, suggesting potential utility in treating infections caused by these pathogens .
Enzyme Inhibition
Another area of interest is the enzyme inhibition properties of this compound:
- Acetylcholinesterase Inhibition : Similar derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Structure–Activity Relationship (SAR) : Studies have shown that modifications in the structure can significantly affect the potency of enzyme inhibition .
Case Studies
Several studies highlight the biological potential of related compounds:
- Antimicrobial Potential : A study evaluated several derivatives with furan moieties for their antimicrobial properties and found that those with specific substitutions exhibited enhanced activity against resistant strains .
- Neuroprotective Effects : Research on pyrimidoindole derivatives has indicated neuroprotective effects through AChE inhibition, making them candidates for further development in treating cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
